4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile
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Overview
Description
4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile is a complex organic compound featuring both azetidine and oxetane rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and synthetic organic chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . The process begins with the preparation of the azetidine and oxetane intermediates, followed by their coupling under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, known for their biological activities.
Oxetane derivatives: Compounds containing the oxetane ring, used in medicinal chemistry for their stability and reactivity.
Uniqueness
4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile is unique due to its combination of azetidine and oxetane rings, which confer distinct chemical and biological properties. This dual-ring structure is relatively rare and offers unique opportunities for chemical modifications and biological applications .
Properties
IUPAC Name |
4-[3-(oxolan-3-ylmethoxy)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-7-12-1-3-14(4-2-12)16(19)18-8-15(9-18)21-11-13-5-6-20-10-13/h1-4,13,15H,5-6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZSHXLCPFDJCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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